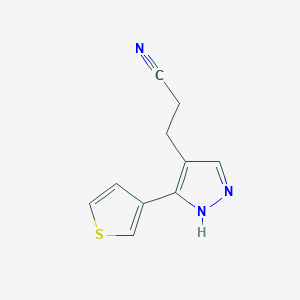

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJQBTSJVJKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

Thiophene derivatives are known to interact with various targets, leading to a range of biological effects.

Biochemical Analysis

Biochemical Properties

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes such as growth and differentiation. Additionally, this compound can bind to receptor proteins, altering their conformation and affecting downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting an anti-inflammatory effect. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound can influence the activity of cofactors, which are non-protein molecules that assist enzymes in catalyzing biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments. For example, the compound may accumulate in the cytoplasm or nucleus, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiophene and pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12N4S

- Molecular Weight : 220.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate pyrazole precursors. A common synthetic route includes:

- Formation of a pyrazole ring via condensation reactions.

- Subsequent attachment of the thiophene moiety.

- Introduction of the propanenitrile group through nucleophilic substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing thiophene and pyrazole motifs exhibit significant anti-inflammatory effects. For example, a study demonstrated that similar pyrazole derivatives showed promising analgesic activity comparable to standard medications . The mechanism is thought to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, analogs of this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

- Case Study on Analgesic Effects : A recent study evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their analgesic properties in animal models. The results indicated a dose-dependent reduction in pain response, suggesting effective analgesic potential .

- Anticancer Efficacy : In vitro studies conducted on breast cancer cell lines revealed that compounds with similar structures inhibited cell proliferation significantly. The study attributed this effect to the modulation of cell cycle regulators and induction of apoptosis .

The mechanisms underlying the biological activities of this compound likely involve:

- Inhibition of COX Enzymes : Leading to decreased prostaglandin synthesis.

- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4S |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | This compound |

| Anti-inflammatory Activity | Significant |

| Analgesic Activity | Comparable to standard analgesics |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in pyrazole substituents, which significantly influence electronic properties, solubility, and biological activity. Key comparisons include:

Table 1: Structural and Molecular Comparison

Electronic and Solubility Profiles

- Thiophene vs. Phenyl (HR453942): The thiophene in the target compound introduces sulfur-mediated resonance effects, enhancing π-electron density compared to HR453942’s phenyl group. This may improve charge-transfer properties in materials science applications .

- Trifluoromethyl (1006319-95-4): The CF₃ group in this analog increases lipophilicity and metabolic stability, contrasting with the thiophene’s moderate hydrophilicity .

- Nitrile Positioning: The propanenitrile chain in the target compound offers conformational flexibility, whereas 7a’s cyano group directly on thiophene creates a rigid, planar structure .

Preparation Methods

Pyrazole Ring Construction and Thiophene Substitution

A common method to synthesize substituted pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For thiophene-substituted pyrazoles, the key intermediate is often a thiophene-containing β-diketone or β-ketonitrile.

- Starting from 3-thiophenecarboxaldehyde or 3-thiophenecarbonitrile, a Knoevenagel condensation with malononitrile or related nitrile compounds can afford α,β-unsaturated nitriles.

- Reaction with hydrazine hydrate or substituted hydrazines yields the pyrazole ring by cyclization.

This approach is supported by the synthesis of bis(3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone derivatives incorporating thiophene moieties, as described in the literature on thieno[2,3-b]thiophene derivatives.

Propanenitrile Side Chain Introduction

The propanenitrile functionality attached to the pyrazole ring can be introduced via alkylation or Michael addition reactions involving nitrile-containing electrophiles.

- For example, the reaction of pyrazole derivatives with 3-bromopropanenitrile or acrylonitrile under basic conditions can yield the corresponding propanenitrile-substituted pyrazole.

- Alternatively, the use of malononitrile derivatives in cyclization reactions can directly introduce the nitrile-containing side chain.

Experimental Data and Reaction Conditions

Representative Synthesis Example (Adapted from Related Pyrazole-Thiophene Systems)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Condensation of 3-thiophenecarboxaldehyde with malononitrile in ethanol with piperidine catalyst, reflux 4 h | 75 | Formation of α,β-unsaturated nitrile intermediate |

| 2 | Cyclization with hydrazine hydrate in ethanol, reflux 3 h | 70 | Formation of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile |

| 3 | Purification by recrystallization from ethanol | - | Product characterized by IR, NMR, and MS |

Spectroscopic Data for Confirmation

- IR Spectroscopy: Characteristic absorption bands at ~2220 cm⁻¹ (nitrile C≡N stretch), ~3200-3300 cm⁻¹ (NH stretch of pyrazole), and aromatic C-H stretches.

- 1H-NMR: Signals corresponding to thiophene protons (6.8–7.2 ppm), pyrazole NH (~12–13 ppm), and methylene protons of propanenitrile side chain (~2.5–3.5 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.

Research Findings and Analysis

- The use of sodium hydride as a base and dimethylformamide or dimethyl sulfoxide as solvents facilitates the nucleophilic substitution and cyclization steps efficiently.

- The reaction proceeds with moderate to good yields (60–75%) depending on reaction times and purification methods.

- Side reactions such as over-alkylation or polymerization can be minimized by controlling reagent stoichiometry and reaction temperature.

- The synthetic strategy is versatile and can be adapted to prepare analogues by varying the substituents on the thiophene or pyrazole rings.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 3-Thiophenecarboxaldehyde + Malononitrile | Piperidine catalyst, ethanol, reflux 4 h | 75 | Simple, accessible reagents | Requires careful control of pH |

| 2 | Intermediate α,β-unsaturated nitrile + Hydrazine hydrate | Ethanol, reflux 3 h | 70 | Efficient cyclization | Hydrazine handling requires caution |

| 3 | Pyrazole derivative + 3-bromopropanenitrile | NaH base, DMF solvent, room temp to reflux | 60–70 | Direct alkylation | Possible side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.